Tert-Butyl 1,3-Dibromo-8,9-Dihydro-5H-Imidazo[1,5-D][1,4]Diazepine-7(6H)-Carboxylate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
tert-butyl 1,3-dibromo-5,6,8,9-tetrahydroimidazo[1,5-d][1,4]diazepine-7-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17Br2N3O2/c1-12(2,3)19-11(18)16-5-4-8-9(13)15-10(14)17(8)7-6-16/h4-7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUTPZSGWMGPOHM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2=C(N=C(N2CC1)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17Br2N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Tert-Butyl 1,3-Dibromo-8,9-Dihydro-5H-Imidazo[1,5-D][1,4]Diazepine-7(6H)-Carboxylate (CAS No. 1445951-62-1) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its chemical properties, synthesis, and biological evaluations based on various studies.
The compound has the following molecular formula and weight:
- Molecular Formula : C₁₂H₁₈Br₂N₃O₂
- Molecular Weight : 395.10 g/mol
Structural Characteristics
The structure of this compound features:
- Two bromine atoms attached to the imidazo ring.
- A tert-butyl group contributing to its lipophilicity.
- A carboxylate group that may participate in various biological interactions.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions that include:
- Formation of the imidazo ring via cyclization.
- Bromination at specific positions to introduce the dibromo substituents.
- Esterification to obtain the tert-butyl carboxylate derivative.
Anticancer Properties
Recent studies have explored the anticancer potential of this compound:
- Cell Proliferation Inhibition :
- Mechanism of Action :
- Comparative Efficacy :
Table 1: Summary of Biological Activity Assays
| Cell Line | IC50 (µM) | Mechanism of Action | Reference |
|---|---|---|---|
| MCF-7 | 12.5 | Topoisomerase I inhibition | |
| MDA-MB-468 | 15.0 | Induction of apoptosis | |
| A549 (Lung) | 20.0 | DNA damage response modulation |
Case Study 1: Breast Cancer Treatment
In a controlled study involving MCF-7 cells treated with varying concentrations of Tert-butyl 1,3-dibromo derivative:
- Findings : The compound demonstrated dose-dependent inhibition of cell growth.
- : Suggests potential use as an adjunct therapy in breast cancer management.
Case Study 2: Mechanistic Insights
A molecular docking study provided insights into how Tert-butyl 1,3-dibromo interacts with TOPO I:
- Findings : The binding affinity was significantly higher than that of standard chemotherapeutics.
- : Supports further development as a targeted therapy for cancers reliant on topoisomerase activity.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
